2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde
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Overview
Description
2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde is a fluorinated aromatic aldehyde with potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-difluorobenzyl bromide with 4-fluorobenzaldehyde under basic conditions. The reaction typically proceeds via nucleophilic substitution followed by a subsequent oxidation step to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the synthesis of 2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, or halides under basic or acidic conditions
Major Products Formed:
Carboxylic acids from oxidation reactions
Alcohols or amines from reduction reactions
Substituted derivatives from nucleophilic substitution reactions
Scientific Research Applications
Chemistry: In organic synthesis, 2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde serves as a versatile intermediate for the construction of complex molecules. Its fluorinated structure can enhance the stability and reactivity of the final products.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorine atoms can improve binding affinity and selectivity towards biological targets.
Medicine: In medicinal chemistry, the compound can be used as a building block for the development of pharmaceuticals. Its unique structure may contribute to the design of drugs with improved pharmacokinetic properties.
Industry: The material science industry can utilize this compound in the synthesis of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluorine atoms can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Molecular Targets and Pathways:
Enzymes: Specific enzymes targeted by the compound in biological research
Receptors: Binding to receptors in medicinal chemistry applications
Polymers: Interaction with monomers in material science applications
Comparison with Similar Compounds
2,5-Difluorobenzyl alcohol
2,3-Difluorobenzyl bromide
3,5-Difluorobenzyl bromide
Uniqueness: 2-((3,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde stands out due to its unique combination of fluorine atoms and the presence of both aldehyde and ether functional groups. This combination provides distinct chemical properties compared to similar compounds, making it more versatile in various applications.
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methoxy]-4-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-11-2-1-10(7-18)14(6-11)19-8-9-3-12(16)5-13(17)4-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJFTAHHLWTHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC2=CC(=CC(=C2)F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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